molecular formula C8H9NS2 B8709917 Methyl 4-aminobenzenecarbodithioate CAS No. 54996-48-4

Methyl 4-aminobenzenecarbodithioate

Cat. No.: B8709917
CAS No.: 54996-48-4
M. Wt: 183.3 g/mol
InChI Key: JIMNUMODUJITEG-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzenecarbodithioate (C₈H₉NS₂, molecular weight: 183.01764 Da) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino (-NH₂) group and a carbodithioate (-SCSSCH₃) moiety . Its InChIKey (JIMNUMODUJITEG-UHFFFAOYSA-N) and molecular formula distinguish it from other esters and thioate derivatives.

Properties

CAS No.

54996-48-4

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

methyl 4-aminobenzenecarbodithioate

InChI

InChI=1S/C8H9NS2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3

InChI Key

JIMNUMODUJITEG-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Methyl Esters and Thioate Derivatives

Methyl 4-aminobenzenecarbodithioate vs. (S)-Methyl 4-(1-aminoethyl)benzoate
  • Structural Differences: The target compound features a carbodithioate group (-SCSSCH₃), whereas (S)-Methyl 4-(1-aminoethyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 Da) contains a benzoate ester (-COOCH₃) and a chiral aminoethyl side chain . The sulfur atoms in the dithioate group enhance nucleophilicity and metal-chelating capacity compared to the oxygen-dominated reactivity of the benzoate ester.
  • Synthetic Efficiency: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with 83% yield via a reaction involving 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethylbenzoate . No synthetic data is available for this compound, but its patent activity implies scalable production methods .
This compound vs. Schembl22775018
  • Molecular Features :
    • Schembl22775018 (C₉H₁₁BrN₂O₂, MW: 258.0004 Da) incorporates bromine and oxygen, unlike the sulfur-rich dithioate group in the target compound .
    • Bromine increases molecular weight and may confer electrophilic reactivity, whereas the dithioate group favors soft acid coordination (e.g., transition metals).

Amino-Substituted Aromatic Compounds

This compound vs. 4-Dimethylaminoazobenzene
  • The primary amino group (-NH₂) in this compound enhances its reactivity in nucleophilic substitutions compared to the tertiary amine in 4-dimethylaminoazobenzene.
  • Similar data gaps exist for this compound, though its patent status suggests controlled industrial use .

Ionic vs. Neutral Sulfur/Oxygen-Containing Compounds

This compound vs. 2-Aminoanilinium 4-methylbenzenesulfonate
  • Physical Properties: 2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻) is an ionic salt with sulfonate (-SO₃⁻) and ammonium groups, enabling high water solubility and hydrogen-bonded crystal structures . this compound, as a neutral molecule, likely exhibits lower solubility in polar solvents but higher lipid compatibility.
  • Structural Behavior :

    • The sulfonate group participates in N–H⋯O hydrogen bonding, forming extended chains . In contrast, the dithioate group may engage in S–S or S–metal interactions, influencing its role in catalysis or material science.

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (Da) Functional Groups Key Features
This compound C₈H₉NS₂ 183.01764 -NH₂, -SCSSCH₃ High sulfur content; potential chelating agent; 2 patents
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 -COOCH₃, -NHCH(CH₃)₂ Chiral center; 83% synthetic yield; pharmacological applications
4-Dimethylaminoazobenzene C₁₄H₁₅N₃ 225.29 -N(CH₃)₂, -N=N- Azo dye; suspected carcinogen; no long-term toxicity data
2-Aminoanilinium 4-methylbenzenesulfonate C₁₃H₁₆N₂O₃S 280.35 -NH₃⁺, -SO₃⁻ Ionic crystal structure; hydrogen-bonded chains
Schembl22775018 C₉H₁₁BrN₂O₂ 258.0004 -Br, -NO₂, -OCH₃ Bromine substitution; electrophilic reactivity

Research Implications and Gaps

  • Applications: this compound’s dithioate group suggests utility in metal recovery or organocatalysis, contrasting with the dye properties of 4-dimethylaminoazobenzene or the ionic behavior of 2-aminoanilinium sulfonate.
  • Data Limitations : Peer-reviewed studies on the target compound’s toxicity, synthetic optimization, and biological activity are scarce compared to its analogues .

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